Otenabant hydrochloride
Overview
Description
Otenabant hydrochloride, also known as CP-945,598, is a potent and highly selective antagonist of the cannabinoid receptor 1 (CB1). It was developed by Pfizer for the treatment of obesity. The compound exhibits a high affinity for the CB1 receptor, making it a significant candidate for therapeutic applications related to metabolic disorders .
Mechanism of Action
Target of Action
Otenabant hydrochloride is a potent and selective antagonist of the Cannabinoid receptor 1 (CB1) . The CB1 receptor is primarily located in the central nervous system and is involved in various physiological processes, including appetite regulation, pain sensation, and memory processing .
Mode of Action
As a CB1 antagonist, this compound binds to the CB1 receptor and blocks its activation . This prevents the receptor’s natural ligands, such as endocannabinoids, from triggering the receptor and initiating the downstream signaling pathways . The blockade of CB1 receptors can lead to changes in various physiological processes, potentially influencing metabolism and appetite .
Biochemical Pathways
By blocking CB1 receptors, this compound may influence these processes, potentially leading to effects such as reduced appetite and altered metabolic function .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Pre-clinical and clinical trial data suggest that CB1 antagonists like this compound may have favorable effects on glucose metabolism in patients with type 2 diabetes and may also be an effective therapy for the treatment of obesity . These effects are likely a result of the drug’s action on CB1 receptors, which are involved in regulating energy balance and glucose homeostasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific data on this compound is limited, it is known that factors such as diet, lifestyle, and exposure to other drugs can impact the pharmacokinetics and pharmacodynamics of many drugs . Additionally, factors such as genetic variations can influence an individual’s response to a drug
Biochemical Analysis
Biochemical Properties
Otenabant hydrochloride interacts with the CB1 receptor, which is part of the endocannabinoid system. This system plays a crucial role in various physiological processes, including appetite regulation, mood, and pain sensation. The interaction between this compound and the CB1 receptor is characterized by high selectivity and potency .
Cellular Effects
This compound’s interaction with the CB1 receptor can influence various cellular processes. Pre-clinical and clinical trial data suggest that CB1 antagonists like this compound may have favorable effects on glucose metabolism in patients with type 2 diabetes and may also be an effective therapy for the treatment of obesity .
Molecular Mechanism
This compound acts as an antagonist at the CB1 receptor, blocking the action of endogenous cannabinoids. This blockade can lead to changes in gene expression, enzyme activity, and cellular signaling pathways, potentially influencing glucose metabolism and energy balance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of otenabant hydrochloride involves multiple steps, starting with the preparation of the core purine structure. The key steps include:
Formation of the purine core: This involves the reaction of 2-chlorophenyl and 4-chlorophenyl derivatives with a purine precursor.
Introduction of the piperidine ring: The purine core is then reacted with an ethylamino piperidine derivative under controlled conditions.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification steps such as recrystallization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Involves techniques such as chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Otenabant hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Chemistry: Used as a model compound for studying CB1 receptor antagonists.
Biology: Investigated for its effects on glucose metabolism and energy expenditure.
Medicine: Explored as a potential treatment for obesity and type 2 diabetes due to its ability to modulate the endocannabinoid system.
Industry: Utilized in the development of new therapeutic agents targeting metabolic disorders.
Comparison with Similar Compounds
Rimonabant: Another CB1 receptor antagonist developed for obesity treatment but discontinued due to adverse effects.
Taranabant: A CB1 receptor inverse agonist with similar therapeutic potential but also discontinued.
Drinabant: A CB1 receptor antagonist with a different chemical structure but similar pharmacological effects
Uniqueness of Otenabant Hydrochloride: this compound stands out due to its high selectivity and affinity for the CB1 receptor, making it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents. Its unique chemical structure also allows for various modifications to enhance its therapeutic potential .
Properties
IUPAC Name |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUQCJBZGQHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl3N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919439 | |
Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686347-12-6, 919516-56-6 | |
Record name | 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=686347-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Otenabant hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OTENABANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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